4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with an active carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol involves the condensation reaction between 4-chlorosalicylaldehyde and 2,3-dichloroaniline. The reaction is typically carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the desired Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can lead to various biological activities, including antimicrobial effects, by disrupting the normal function of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of multiple chloro groups can enhance its antimicrobial properties and its ability to form stable metal complexes.
Properties
Molecular Formula |
C13H8Cl3NO |
---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
4-chloro-2-[(2,3-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |
InChI Key |
GNEXTDHFLVKHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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